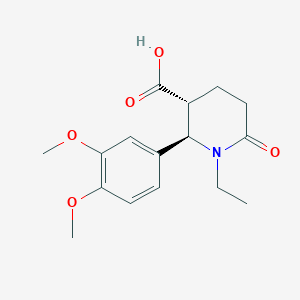
(2R,3R)-2-(3,4-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R)-2-(3,4-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C16H21NO5 and its molecular weight is 307.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2R,3R)-2-(3,4-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid, identified by its CAS number 1212402-67-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The compound belongs to a class of piperidine derivatives, characterized by the presence of a dimethoxyphenyl group and a carboxylic acid functional group. Its chemical formula is C_16H_21N_O_5, with a molecular weight of 305.34 g/mol. The stereochemistry at the 2 and 3 positions plays a crucial role in its biological activity.
Antiproliferative Effects
Research indicates that this compound exhibits notable antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated using the RPMI 8226 multiple myeloma cell line.
- IC50 Values : In vitro assays demonstrated an IC50 value indicating effective cytotoxicity at concentrations as low as 152 µM, suggesting it can significantly reduce cell viability .
The mechanism underlying the antiproliferative effects involves several pathways:
- Inhibition of Cell Cycle Progression : The compound has been shown to induce cell cycle arrest in the G1 phase, thereby preventing cancer cells from proliferating.
- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of caspases and PARP cleavage, which are critical mediators of programmed cell death .
- Interaction with HuR Protein : Recent studies suggest that the compound binds to the HuR protein, influencing RNA stability and translation of oncogenes . This interaction may enhance its antiproliferative effects by modulating gene expression related to tumor growth.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its structural features:
- Stereochemistry : The (2R,3R) configuration is associated with higher binding affinity and biological activity compared to its (2S,3S) counterpart .
- Functional Groups : The presence of methoxy groups on the phenyl ring enhances lipophilicity and binding interactions with target proteins.
Case Studies
Several studies have documented the efficacy of this compound:
-
Study on RPMI 8226 Cells : This study highlighted the compound's ability to inhibit cell migration and invasion while demonstrating robust antiproliferative properties .
Compound IC50 (µM) Cell Line (2R,3R) 152 RPMI 8226 - HuR Interaction Study : A detailed investigation into how this compound interacts with HuR revealed significant insights into its mechanism of action and potential therapeutic applications in cancer treatment .
属性
IUPAC Name |
(2R,3R)-2-(3,4-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-4-17-14(18)8-6-11(16(19)20)15(17)10-5-7-12(21-2)13(9-10)22-3/h5,7,9,11,15H,4,6,8H2,1-3H3,(H,19,20)/t11-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRDNHRKDCHUOI-ABAIWWIYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(CCC1=O)C(=O)O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@H]([C@@H](CCC1=O)C(=O)O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














